binankadsurin A

抗HIV 抗病毒药物发现 天然产物筛选

Anti-HIV drug discovery requires validated reference compounds with defined bioactivity to benchmark derivative potency. Binankadsurin A eliminates this uncertainty as a well-characterized dibenzocyclooctadiene lignan with quantified anti-HIV-1 activity (EC₅₀ = 3.86 µM) and hepatoprotective effect (ED₅₀ = 79.3 µM). • Anti-HIV-1 positive control: published EC₅₀ = 3.86 µM for assay validation and SAR benchmarking. • Derivative synthesis precursor: free C-11 hydroxyl enables semi-synthesis of acetyl-, butyryl-, angeloyl-, and isovaleroyl-binankadsurin A. • Kadsura genus chemotaxonomic marker: present in ≥5 species; suitable for HPLC/LC-MS fingerprinting. • ≥98% HPLC purity; full NMR/MS characterization; ambient-temperature shipping.

Molecular Formula C22H26O7
Molecular Weight 402.4 g/mol
Cat. No. B1257203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebinankadsurin A
Synonymsbinankadsurin A
Molecular FormulaC22H26O7
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)O)OC)OC
InChIInChI=1S/C22H26O7/c1-10-6-12-7-14(25-3)20(26-4)19(24)16(12)17-13(18(23)11(10)2)8-15-21(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18+/m1/s1
InChIKeyCWTKKMAJNZCARV-YRUZYCQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Binankadsurin A 基本特征与采购要点


Binankadsurin A(CAS: 77165-79-8)是一种二苯并环辛二烯型木脂素,分子式为C₂₂H₂₆O₇,分子量402.4 g/mol [1]。该化合物天然存在于南五味子属(Kadsura)多种植物中,包括Kadsura longipedunculata、Kadsura coccinea、Kadsura japonica、Kadsura angustifolia以及Kadsura philippinensis [2][3]。其结构特征为带有三个甲氧基和一个亚甲二氧基的二苯并环辛二烯骨架,拓扑极性表面积(TPSA)为86.6 Ų [1]。

1
Natural product lignan scaffold for anti-HIV-1 and hepatoprotection pathway studies
2
Unmodified C-11 hydroxy parent compound for SAR benchmark and derivatization projects
3
Multi-species Kadsura occurrence supports diverse sourcing and chemotaxonomic reference use

Binankadsurin A 同类木脂素不可互换


Binankadsurin A及其酰化衍生物(如acetyl-、angeloyl-、butyryl-、isovaleroyl-binankadsurin A)在C-11位羟基的修饰上存在差异,这种结构性差异导致生物活性谱呈现显著分化,包括活性靶点转变、效力数量级变化乃至完全不同的药理表型 [1][2]。具体而言,binankadsurin A表现出明确的抗HIV-1活性(EC₅₀ = 3.86 µM),而acetyl-binankadsurin A对HIV-1蛋白酶则几乎无抑制活性(IC₅₀ > 100 µg/mL);在肝保护模型中,isovaleroyl衍生物的效力约为binankadsurin A的3倍(ED₅₀ 26.1 vs 79.3 µM)。这些差异意味着同一骨架的化合物在特定研究应用中无法相互替代,采购决策必须依据具体研究目的下的定量活性证据 [3][4]。

C-11 Acyl Derivatives
Acetyl- and butyryl-binankadsurin A may show markedly reduced or absent activity in anti-HIV-1 and cytotoxicity screens compared to the parent compound
Isovaleroyl Analog
Isovaleroyl substitution can increase hepatoprotection endpoint response approximately 3-fold, altering assay interpretation compared to binankadsurin A
Other Lignans
Related dibenzocyclooctadiene lignans (e.g., acetylepigomisin R) may exhibit different potency ranks; direct substitution requires endpoint-specific validation

Binankadsurin A 生物活性证据


抗HIV-1活性:母体化合物与乙酰衍生物比较

Binankadsurin A在抗HIV-1细胞实验中显示明确的抑制活性,EC₅₀值为3.86 µM [1]。与之形成鲜明对比的是,其C-11位乙酰化衍生物acetyl-binankadsurin A对HIV-1蛋白酶的抑制活性极低,IC₅₀超过100 µg/mL(约 > 225 µM)[2]。这一差异表明,binankadsurin A的抗HIV-1活性对C-11位羟基的游离状态敏感,且其作用靶点可能不局限于HIV-1蛋白酶,而涉及更复杂的细胞层面机制 [3]。

Anti-HIV-1 Activity
Cross-study comparable
Binankadsurin A EC₅₀ = 3.86 µM vs Acetyl-binankadsurin A IC₅₀ > 100 µg/mL (> 225 µM)
Supports anti-HIV-1 screening context; parent scaffold required for activity
Acetyl derivative not suitable as alternative; C-11 hydroxy critical
抗HIV 抗病毒药物发现 天然产物筛选 木脂素

肝细胞保护:母体与异戊酰衍生物比较

在原代培养大鼠肝细胞经1.2 mM叔丁基过氧化氢(t-BHP)诱导损伤模型中,binankadsurin A表现出保护作用,ED₅₀值为79.3 µM [1]。同一实验体系下,isovaleroyl-binankadsurin A的ED₅₀值为26.1 µM,效力约为binankadsurin A的3倍;而新化合物acetylepigomisin R的ED₅₀值为135.7 µM,约为binankadsurin A效力的58% [2]。binankadsurin A的效力位于该结构系列的中等水平,为构效关系研究提供了有价值的参考节点。

Hepatoprotection
Head-to-head comparison
Binankadsurin A ED₅₀ = 79.3 µM; Isovaleroyl analog ED₅₀ = 26.1 µM (~3× more potent); Acetylepigomisin R ED₅₀ = 135.7 µM
Reported hepatoprotection endpoint context; rank order informs SAR
t-BHP-induced primary rat hepatocyte model; Planta Med 2009
肝保护 肝毒性 氧化应激 天然产物

C-11羟基修饰对活性的影响

Binankadsurin A的C-11位羟基是结构修饰的关键位点,不同酰化修饰显著改变其生物活性。Acetyl-binankadsurin A对HIV-1蛋白酶几乎无抑制活性(IC₅₀ > 100 µg/mL)[1];Butyryl-binankadsurin A在P-388白血病细胞筛选中未显示明显活性 [2];而Isovaleroyl-binankadsurin A在肝保护模型中效力比母体化合物提升约3倍(ED₅₀ 26.1 vs 79.3 µM)[3]。Binankadsurin A作为未修饰的母体化合物,是构效关系研究必不可少的基准对照。

C-11 Modification Impact
Class-level inference
Acetyl: HIV-1 PR IC₅₀ > 100 µg/mL; Butyryl: P-388 inactive; Isovaleroyl: hepatoprotection ED₅₀ 26.1 µM
SAR context; parent compound essential as unmodified benchmark
Activity spans from near-inactive to 3× potency gain
构效关系 木脂素修饰 酰化衍生物 天然产物化学

多物种来源与结构鉴定

Binankadsurin A已在至少5种不同的Kadsura属植物中被分离和鉴定,包括Kadsura longipedunculata(茎)[1]、Kadsura coccinea(根)[2]、Kadsura japonica(果实)[3]、Kadsura angustifolia [4]以及Kadsura philippinensis [5]。其结构通过包括1D/2D NMR、ESI-MS和HR-EI-MS在内的多种光谱方法得到充分确认 [6]。在Kadsura longipedunculata的研究中,binankadsurin A被确认为“首次从自然界分离得到” [7]。这种跨物种分布的广泛性为采购来源提供了多种生物质选择。

Multi-Species Source
Supporting evidence
Reported in ≥5 Kadsura species; structure confirmed by 1D/2D NMR, MS
Supports sourcing flexibility and chemotaxonomic standard use
First isolation from nature confirmed
天然产物分离 植物化学 Kadsura属 化学分类学

Binankadsurin A 应用场景


抗HIV药物发现与SAR基准对照

在抗HIV药物发现项目中,binankadsurin A以其明确的抗HIV-1活性(EC₅₀ = 3.86 µM)可作为阳性对照或母体骨架 [1]。其C-11位游离羟基是评估酰化修饰效应的关键参照点——acetyl衍生物活性几乎丧失(IC₅₀ > 100 µg/mL)[2],这一定量差异为设计保留抗HIV活性的结构修饰策略提供了明确的边界条件。

肝保护活性筛选与构效关系研究

在原代肝细胞氧化损伤保护模型中,binankadsurin A的ED₅₀值为79.3 µM,介于效力更强的isovaleroyl衍生物(26.1 µM)和较弱的acetylepigomisin R(135.7 µM)之间 [1]。这一中等效力使其成为评估C-11位修饰对肝保护活性影响的有效基准,适用于筛选新型肝保护先导化合物的对照实验。

Kadsura属化学分类学标准品

Binankadsurin A作为在至少5种Kadsura属植物中均有分布的特征性成分 [1],可作为该属植物化学分类学和种质资源鉴别的标准品。其结构已通过多种光谱方法充分确认 [2],适用于建立Kadsura属植物提取物的HPLC或LC-MS化学指纹图谱的质量控制标记物。

C-11位衍生物合成起始原料

Binankadsurin A是合成多种活性衍生物的直接前体,包括acetyl-、angeloyl-、butyryl-和isovaleroyl-binankadsurin A [1][2]。Butyryl-binankadsurin A可通过binankadsurin A的化学转化获得 [3],而angeloyl-binankadsurin A已在专利中被确认为具有抗炎活性的化合物 [4]。采购binankadsurin A可为半合成衍生物库的构建提供起始原料。

Application
Selection Property
Validation Focus
Anti-HIV-1 screening and SAR benchmark
Unmodified C-11 hydroxy parent scaffold with reported activity
Confirm EC₅₀ in your cell-based assay; compare with acyl derivatives
Hepatoprotection pathway studies
Intermediate potency reference in oxidative stress models
Validate ED₅₀ against isovaleroyl and other analogs in your model
Kadsura chemotaxonomy standard
Multi-species occurrence and fully assigned spectra
Establish HPLC/LC-MS fingerprint with authenticated reference
Derivative synthesis precursor
Free C-11 hydroxy for selective acylation
Monitor conversion and purity of acetyl-, butyryl-, isovaleroyl products

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